![molecular formula C12H16N2O4 B2450825 N-(2-methoxyethyl)-N'-(2-methoxyphenyl)ethanediamide CAS No. 357268-82-7](/img/structure/B2450825.png)
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)ethanediamide
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Description
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)ethanediamide, also known as MMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MMPE belongs to the class of compounds known as N-alkylated diamines, which have been shown to exhibit a range of biological activities. In
Scientific Research Applications
Complexation and Characterization
- A study explored the synthesis of a new technetium oxo complex of ethanediamide N,N'-bis(2hydroxyethyl). The complexation reaction was scrutinized, detailing aspects such as pH, stoichiometry, technetium valence, and IR spectrum. The complex's behavior was further examined through HPLC studies and electrophoresis measurements, indicating a single peak and a negatively charged complex, respectively (Alla, El-Shahawy, & Mahfouz, 1990).
Crystallographic and Structural Analysis
- A research focused on the title compound, μ-{N,N'-bis[trans-5-(methoxymethyl)-2-phenyl-1,3-dioxan-5-yl]ethanediamide(2-)}bis(triphenyltin), revealing its isolation and crystallographic features. The study provides insights into the molecule's geometry and interatomic distances, contributing to a deeper understanding of its structural attributes (Ross, Wardell, Low, & Ferguson, 1996).
Material Science and Engineering
- Research into 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide has been significant in material science, particularly for its use as a strong n-type dopant in organic semiconductor thin films. The substance has demonstrated promising stability and high conductivity, marking it as a valuable component in organic electronic devices (Wei et al., 2012).
Chemical Synthesis and Reactions
- A study detailed the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal, presenting an effective approach to generate various heterocyclic compounds. This research contributes to the field of organic synthesis, offering pathways to novel N,O- and N,N-heterocycles (Moskvina, Shilin, & Khilya, 2015).
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-8-7-13-11(15)12(16)14-9-5-3-4-6-10(9)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKECUSHCDMBEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)ethanediamide |
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